REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH2:8][C:7](=[O:9])[C:6]([O:10][CH3:11])=[CH:5][N:4]=1.[H-].[Na+].I[CH:15]([CH3:17])[CH3:16]>CN(C)C=O>[OH:1][CH2:2][C:3]1[CH:8]=[C:7]([O:9][CH:15]([CH3:17])[CH3:16])[C:6]([O:10][CH3:11])=[CH:5][N:4]=1 |f:1.2|
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Name
|
2-hydroxymethyl-5-methoxy-4-pyridone
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OCC1=NC=C(C(C1)=O)OC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
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Name
|
|
Quantity
|
0.07 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.16 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
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Type
|
CUSTOM
|
Details
|
The fizzy mixture was stirred for 5-10 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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before adding
|
Type
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STIRRING
|
Details
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The reaction was stirred at room temperature overnight
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Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for another 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated
|
Type
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CUSTOM
|
Details
|
partitioned between methylene chloride and aqueous sodium carbonate solution
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Type
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FILTRATION
|
Details
|
The resulting biphasic mixture was filtered through Celite
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Type
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CUSTOM
|
Details
|
to remove a small amount undissolved solid
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer of the filtrate was dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
to afford a dark brown oil
|
Type
|
CUSTOM
|
Details
|
This material was purified by flash chromatography over silica (methylene chloride/methanol)
|
Reaction Time |
7.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NC=C(C(=C1)OC(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 410 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32229.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |